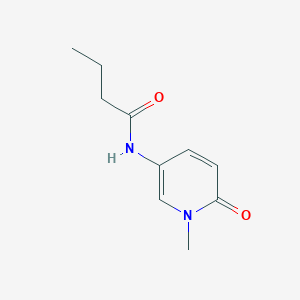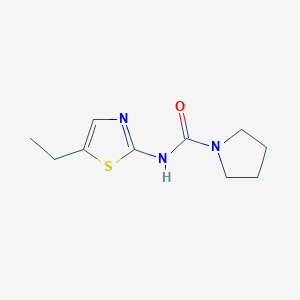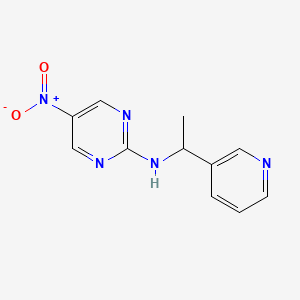
N-(1-methyl-6-oxopyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-6-oxopyridin-3-yl)butanamide, also known as J147, is a synthetic compound that has been found to exhibit neuroprotective and cognitive-enhancing properties. It was initially developed as a potential treatment for Alzheimer's disease, but recent studies have also suggested its potential for treating other neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N-(1-methyl-6-oxopyridin-3-yl)butanamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce inflammation and oxidative stress, both of which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also appears to reduce levels of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-methyl-6-oxopyridin-3-yl)butanamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Direcciones Futuras
There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)butanamide. One area of focus could be on optimizing its dosing and administration for clinical use. Another area of focus could be on exploring its potential for treating other neurodegenerative diseases, such as multiple sclerosis or amyotrophic lateral sclerosis (ALS). Additionally, further research could be done to better understand its mechanism of action and to identify additional pathways through which it may exert its effects.
Métodos De Síntesis
N-(1-methyl-6-oxopyridin-3-yl)butanamide is synthesized through a series of chemical reactions, starting with the compound curcumin. Curcumin is reacted with various other compounds, including cyclohexanone, acetic anhydride, and methylamine, to produce the final product.
Aplicaciones Científicas De Investigación
N-(1-methyl-6-oxopyridin-3-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGHJZHBWDSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(C(=O)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)